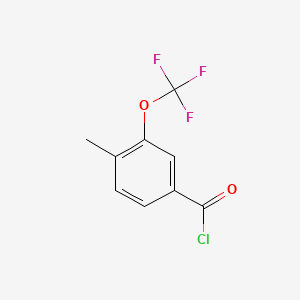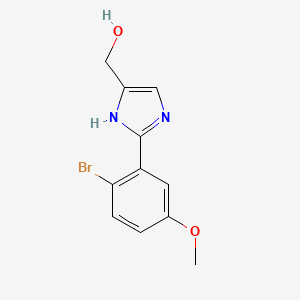
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a clear, colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride typically involves the reaction of 4-Methyl-3-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is heated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-type coupling reactions with phenylboronic acid to form 4-(trifluoromethyl)benzophenone.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.
Phenylboronic Acid: Used in coupling reactions to form benzophenone derivatives.
Major Products Formed
4-(Trifluoromethyl)benzophenone: Formed through coupling reactions with phenylboronic acid.
Aplicaciones Científicas De Investigación
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Dyestuff: It is employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride
- 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
Uniqueness
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
4-methyl-3-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3 |
Clave InChI |
UOBHGTXLWHJIOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)

![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)

![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)



![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)



